molecular formula C15H11ClN2O B12878102 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-97-6

4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline

Cat. No.: B12878102
CAS No.: 89752-97-6
M. Wt: 270.71 g/mol
InChI Key: HIYDHVUCABMKBF-UHFFFAOYSA-N
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Description

4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the aniline moiety in the structure of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)oxazoline, which is then further reacted with aniline to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Nitrated or halogenated derivatives of the aniline moiety.

Scientific Research Applications

4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The aniline moiety can further enhance binding affinity through additional interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 4-(2-(4-Cyanophenyl)oxazol-5-yl)aniline
  • 4-(2-(4-Methylphenyl)oxazol-5-yl)aniline
  • 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline

Comparison: 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity

Properties

CAS No.

89752-97-6

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline

InChI

InChI=1S/C15H11ClN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2

InChI Key

HIYDHVUCABMKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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